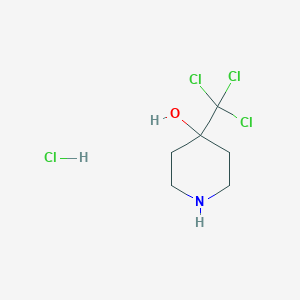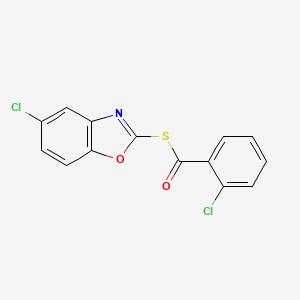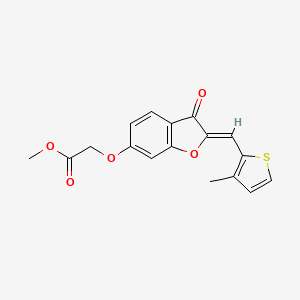![molecular formula C17H11NO2 B2935506 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile CAS No. 1687754-74-0](/img/structure/B2935506.png)
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
Similar compounds have been studied for their anti-cancer and anti-infective properties, suggesting potential targets could be cancer cells or infectious agents.
Mode of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have shown significant anti-cancer activity when evaluated against human cancer cell lines . They interact with their targets, leading to changes that inhibit the growth of the cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cancer cell growth and proliferation .
Result of Action
Similar compounds have demonstrated promising anti-cancer activity, suggesting that this compound may also have potential therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile typically involves the condensation of 4-oxochromene-3-carbaldehyde with benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromene core is known for its biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar chromene core and exhibit comparable biological activities.
Pyrrolidine derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-9H,11H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHLDYQFHLRRG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2935431.png)

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B2935440.png)
![4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2935441.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)
